
2,3-Dibromopropyl butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromopropyl butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of two bromine atoms attached to a propyl group, which is further esterified with butanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromopropyl butanoate typically involves the esterification of 2,3-dibromopropanol with butanoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the esterification process. The general reaction can be represented as follows:
2,3-Dibromopropanol+Butanoic AcidH2SO42,3-Dibromopropyl Butanoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dibromopropyl butanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The compound can be reduced to form 2,3-dibromopropanol or further to propanol.
Oxidation: Oxidizing agents can convert the ester group to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Nucleophilic Substitution: Products like 2,3-dihydroxypropyl butanoate or 2,3-diaminopropyl butanoate.
Reduction: Products like 2,3-dibromopropanol or propanol.
Oxidation: Products like 2,3-dibromopropanoic acid.
Applications De Recherche Scientifique
2,3-Dibromopropyl butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-Dibromopropyl butanoate involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, allowing the formation of new bonds with nucleophiles. The ester group can undergo hydrolysis or other transformations under appropriate conditions, leading to various products.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dibromopropanol: Similar structure but lacks the ester group.
2,3-Dibromopropanoic Acid: Similar structure but contains a carboxylic acid group instead of an ester.
2,3-Dibromopropyl Acetate: Similar structure but esterified with acetic acid instead of butanoic acid.
Uniqueness
2,3-Dibromopropyl butanoate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the ester functionality is required.
Propriétés
Numéro CAS |
6308-05-0 |
|---|---|
Formule moléculaire |
C7H12Br2O2 |
Poids moléculaire |
287.98 g/mol |
Nom IUPAC |
2,3-dibromopropyl butanoate |
InChI |
InChI=1S/C7H12Br2O2/c1-2-3-7(10)11-5-6(9)4-8/h6H,2-5H2,1H3 |
Clé InChI |
QBSSONRXVOSUDT-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OCC(CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


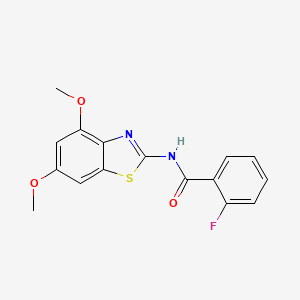

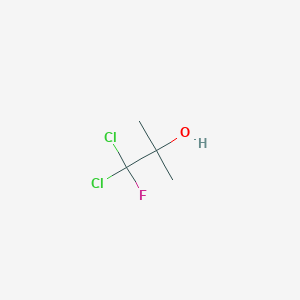
![(2-Chlorophenyl)[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14743831.png)


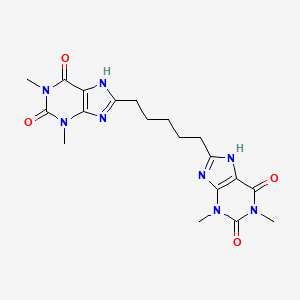

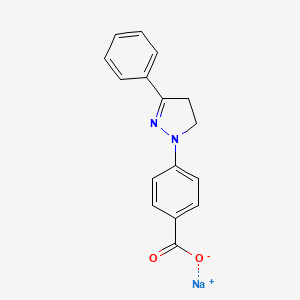


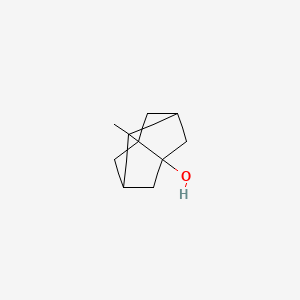
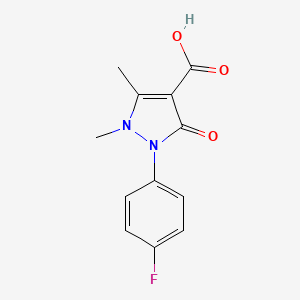
![2,4-Bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine](/img/structure/B14743870.png)
